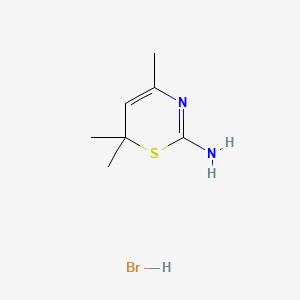
6H-1,3-Thiazine, 2-amino-4,6,6-trimethyl-, monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,3-Thiazine, 2-amino-4,6,6-trimethyl-, monohydrobromide is a heterocyclic organic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3-Thiazine, 2-amino-4,6,6-trimethyl-, monohydrobromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amino compound with a thioamide in the presence of a brominating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the thiazine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable synthesis. Green chemistry principles, such as the use of less hazardous solvents and reagents, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6H-1,3-Thiazine, 2-amino-4,6,6-trimethyl-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6H-1,3-Thiazine, 2-amino-4,6,6-trimethyl-, monohydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6H-1,3-Thiazine, 2-amino-4,6,6-trimethyl-, monohydrobromide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as nitric oxide synthase, by binding to their active sites. This inhibition can lead to a reduction in the production of nitric oxide, which plays a role in various physiological processes. The compound’s effects on cellular pathways are still being investigated to fully understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine: This compound shares a similar thiazine ring structure but differs in its substitution pattern.
6H-1,3-Thiazine-6-thione, 2-amino-4-propyl-: Another thiazine derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness
6H-1,3-Thiazine, 2-amino-4,6,6-trimethyl-, monohydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit nitric oxide synthase sets it apart from other thiazine derivatives, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
25303-00-8 |
|---|---|
Molecular Formula |
C7H13BrN2S |
Molecular Weight |
237.16 g/mol |
IUPAC Name |
4,6,6-trimethyl-1,3-thiazin-2-amine;hydrobromide |
InChI |
InChI=1S/C7H12N2S.BrH/c1-5-4-7(2,3)10-6(8)9-5;/h4H,1-3H3,(H2,8,9);1H |
InChI Key |
IJNNALDCVFYDBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(SC(=N1)N)(C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


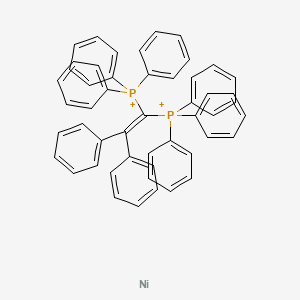

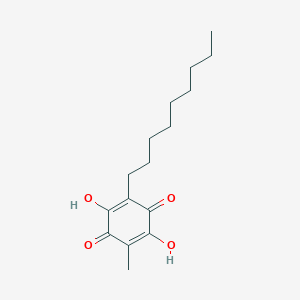
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)

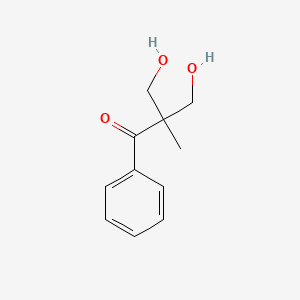
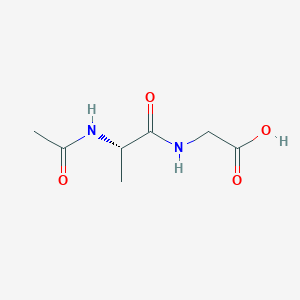
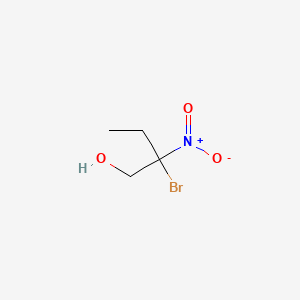


![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)



